molecular formula C17H12BrN5O3 B3611038 4-{1-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE

4-{1-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE

Cat. No.: B3611038
M. Wt: 414.2 g/mol
InChI Key: IQRFVILUHDVBMW-UHFFFAOYSA-N
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Description

4-{1-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE is a complex organic compound that features a unique combination of benzodioxole, benzodiazole, and oxadiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE typically involves multiple steps, starting from commercially available precursors. One common approach involves the bromination of 1,3-benzodioxole to introduce the bromo substituent. This is followed by a series of coupling reactions to attach the benzodiazole and oxadiazole groups. The reaction conditions often require the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, under inert atmospheres and elevated temperatures .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

4-{1-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or amino groups .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{1-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE is unique due to its combination of benzodioxole, benzodiazole, and oxadiazole moieties, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

4-[1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN5O3/c18-10-6-14-13(24-8-25-14)5-9(10)7-23-12-4-2-1-3-11(12)20-17(23)15-16(19)22-26-21-15/h1-6H,7-8H2,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRFVILUHDVBMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CN3C4=CC=CC=C4N=C3C5=NON=C5N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{1-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE
Reactant of Route 2
Reactant of Route 2
4-{1-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-{1-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE
Reactant of Route 4
Reactant of Route 4
4-{1-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE
Reactant of Route 5
Reactant of Route 5
4-{1-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE
Reactant of Route 6
4-{1-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE

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